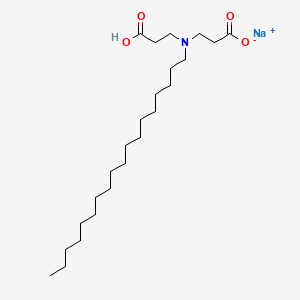
Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate is a synthetic compound known for its amphiphilic properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic carboxyethyl group, which allows it to interact with both hydrophobic and hydrophilic substances.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate typically involves the reaction of octadecylamine with beta-alanine in the presence of a carboxyethylating agent. The reaction is carried out under basic conditions, often using sodium hydroxide or sodium carbonate as the base. The process involves the following steps:
Reaction of Octadecylamine with Beta-Alanine: Octadecylamine is reacted with beta-alanine to form an intermediate.
Carboxyethylation: The intermediate is then carboxyethylated using a carboxyethylating agent such as 3-chloropropionic acid.
Neutralization: The reaction mixture is neutralized with sodium hydroxide to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring and controlled temperature conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and carboxylic acids.
Substitution: The compound can undergo substitution reactions, particularly at the carboxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
作用機序
The mechanism of action of Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate is primarily based on its ability to interact with both hydrophobic and hydrophilic molecules. This interaction is facilitated by the compound’s amphiphilic structure, which allows it to form micelles and other aggregates. These aggregates can encapsulate hydrophobic molecules, enhancing their solubility and stability in aqueous environments. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to changes in membrane permeability and protein function.
類似化合物との比較
Similar Compounds
- Sodium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate
- N,O-(2-carboxyethyl)chitosan
- Trisodium dicarboxymethyl alaninate
Uniqueness
Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate is unique due to its long alkyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This property makes it particularly effective in applications requiring strong surfactant activity and stabilization of hydrophobic molecules.
特性
CAS番号 |
25054-73-3 |
|---|---|
分子式 |
C24H46NNaO4 |
分子量 |
435.6 g/mol |
IUPAC名 |
sodium;3-[2-carboxyethyl(octadecyl)amino]propanoate |
InChI |
InChI=1S/C24H47NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25(21-18-23(26)27)22-19-24(28)29;/h2-22H2,1H3,(H,26,27)(H,28,29);/q;+1/p-1 |
InChIキー |
ZWTPGLDWRUXDAX-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCCN(CCC(=O)O)CCC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















